1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one
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Overview
Description
The compound “1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one” is a complex organic molecule. It contains functional groups such as hydroxyprop-1-yn-1-yl, thienyl, piperidin-4-yl, and pyrrolidin-2-one .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol . The reaction conditions need to be optimized to reach satisfactory yields of the target compound . The reaction of 1-(2-ethoxyethyl)-4-(3-hydroxyprop-1-yn-1-yl)piperidin-4-ol with ethyl bromide involves exclusively the OH group on the quaternary carbon atom to form a monoethyl ether .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, and the 13C NMR spectrum can provide information about the carbon atoms .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the mercury-catalyzed hydration involves cyclization with the elimination of a water molecule from the keto glycol moiety, leading to a spiroketone .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Its physical form is described as a light yellow to yellow powder or crystals .Properties
IUPAC Name |
1-[1-[[4-(3-hydroxyprop-1-ynyl)thiophen-2-yl]methyl]piperidin-4-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-10-2-3-14-11-16(22-13-14)12-18-8-5-15(6-9-18)19-7-1-4-17(19)21/h11,13,15,20H,1,4-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYNPOPGZGTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)CC3=CC(=CS3)C#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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